1-(4-Fluoronaphthalen-1-yl)isoquinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H12FN |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
1-(4-fluoronaphthalen-1-yl)isoquinoline |
InChI |
InChI=1S/C19H12FN/c20-18-10-9-17(15-7-3-4-8-16(15)18)19-14-6-2-1-5-13(14)11-12-21-19/h1-12H |
InChI Key |
ZTXGYOFOFBMELP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C4=CC=CC=C43)F |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies
Mechanistic Investigations of Synthetic Pathways
Computational Elucidation of Reaction Mechanisms
The catalytic cycle, as supported by DFT calculations on similar systems, can be described as follows:
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (e.g., 1-chloroisoquinoline) to a low-valent palladium(0) complex. DFT studies indicate that electron-withdrawing groups on the aryl halide can facilitate this step. rsc.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial, with sterically hindered and electron-rich ligands generally promoting the reaction. organic-chemistry.org
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond in the biaryl product and regenerates the palladium(0) catalyst. nih.gov Computational studies help in understanding the geometric requirements and energy barriers for this step.
Interactive Table: Key Mechanistic Steps of the Suzuki-Miyaura Reaction for the Synthesis of 1-Arylisoquinolines as suggested by Computational Studies.
| Mechanistic Step | Description | Key Factors Influencing the Step | Computational Insights |
| Oxidative Addition | The aryl halide adds to the Pd(0) catalyst, forming a Pd(II) intermediate. | Nature of the halide (I > Br > Cl), electronic properties of the aryl halide, steric and electronic properties of the phosphine ligand. | DFT calculations can model the transition state energies and geometries, helping to predict reactivity. |
| Transmetalation | The aryl group is transferred from the boron reagent to the Pd(II) center. | Nature of the base, solvent, and the specific boronic acid or ester used. | Often the rate-determining step. DFT studies elucidate the role of the base in activating the boronic acid and the structure of the key intermediates. |
| Reductive Elimination | The two aryl groups on the Pd(II) center couple, forming the C-C bond and regenerating the Pd(0) catalyst. | Steric hindrance around the palladium center and the electronic nature of the coupling partners. | Computational analysis can predict the energy barrier for this step and rationalize the observed product formation. |
Experimental Mechanistic Studies (e.g., Intermediate Isolation, Kinetic Analysis)
Experimental investigations into the Suzuki-Miyaura reaction mechanism provide crucial validation for computational models and offer deeper insights into the real-world behavior of the catalytic system. Key experimental techniques include kinetic analysis and the isolation or spectroscopic observation of reaction intermediates.
Kinetic Analysis:
Kinetic studies are fundamental to determining the rate-determining step and understanding the influence of various reaction parameters. For Suzuki-Miyaura couplings, kinetic analyses have often pointed to the transmetalation step as being rate-limiting. rsc.org The reaction rate can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track the disappearance of reactants and the appearance of the product over time. By systematically varying the concentrations of the aryl halide, boronic acid, catalyst, ligand, and base, a rate law can be established, which provides valuable information about the species involved in the rate-determining transition state.
Intermediate Isolation and Observation:
The direct observation or isolation of catalytic intermediates is challenging due to their often transient and reactive nature. However, specialized techniques have enabled the characterization of key species in the Suzuki-Miyaura cycle. For instance, low-temperature, rapid injection NMR spectroscopy has been successfully employed to detect and characterize highly elusive pre-transmetalation intermediates containing Pd-O-B linkages. illinois.edu These studies have identified both tricoordinate boronic acid complexes and tetracoordinate boronate complexes as viable intermediates leading to the cross-coupling product. illinois.edu
The structure of these intermediates can provide critical information about the mechanism. For example, the isolation and X-ray crystallographic characterization of arylpalladium(II) boronate complexes would offer definitive proof of their existence and geometry. While the isolation of such intermediates for the specific synthesis of 1-(4-Fluoronaphthalen-1-yl)isoquinoline has not been reported, studies on related systems provide a blueprint for how such investigations could be conducted. illinois.edu
Experimental studies on a rhodium(I)-catalyzed asymmetric Suzuki-Miyaura coupling with racemic allyl halides have utilized a combination of kinetic isotope effects and quantum chemical calculations to propose a detailed reaction mechanism. chemrxiv.org Such combined experimental and computational approaches are powerful tools for unraveling complex reaction pathways.
Interactive Table: Experimental Techniques for Mechanistic Studies of the Suzuki-Miyaura Reaction.
| Experimental Technique | Information Gained | Challenges |
| Kinetic Analysis | Determination of the reaction rate law, identification of the rate-determining step, and understanding the influence of reactant and catalyst concentrations. | Reactions can be fast and complex, making it difficult to obtain clean kinetic data. Side reactions can complicate the analysis. |
| Intermediate Isolation | Definitive structural characterization of catalytic intermediates (e.g., by X-ray crystallography). | Intermediates are often short-lived and highly reactive, making them difficult to isolate. |
| Spectroscopic Observation (e.g., NMR, IR) | In-situ detection and characterization of intermediates under reaction conditions. | Concentrations of intermediates may be very low, requiring sensitive analytical techniques. Signal overlap can be an issue. |
| Isotope Labeling Studies | Tracing the path of atoms through the reaction mechanism to distinguish between different possible pathways. | Synthesis of isotopically labeled starting materials can be complex and expensive. |
High Resolution Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-Fluoronaphthalen-1-yl)isoquinoline, ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
¹H NMR: This would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (splitting patterns caused by neighboring protons). The aromatic region would be particularly complex, showing signals for the protons on both the isoquinoline (B145761) and fluoronaphthalene ring systems.
¹³C NMR: This technique would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and quaternary carbons.
¹⁹F NMR: This would provide a specific signal for the fluorine atom, with its chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) helping to confirm its position on the naphthalene (B1677914) ring.
To decipher the complex and likely overlapping signals in the 1D NMR spectra, a suite of two-dimensional (2D) NMR experiments is indispensable. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.gov It would be used to trace the connectivity of protons within the isoquinoline and naphthalene ring systems separately, establishing which protons are adjacent.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. u-tokyo.ac.jp For this molecule, it would help to identify all protons belonging to a single, unbroken chain of couplings, such as the complete set of protons on the isoquinoline's benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. princeton.edu It is a powerful tool for definitively assigning the ¹³C signals based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com This is crucial for determining the molecule's conformation, particularly the relative orientation of the naphthalene and isoquinoline rings around the single bond that connects them.
A hypothetical data table for HSQC is presented below to illustrate how such data would be organized.
| Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) | Assignment |
| Hypothetical δ H1 | Hypothetical δ C1 | C1-H1 |
| Hypothetical δ H2 | Hypothetical δ C2 | C2-H2 |
| Hypothetical δ H3 | Hypothetical δ C3 | C3-H3 |
| ... | ... | ... |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental composition. nih.govmdpi.com
For this compound (C₁₉H₁₂FN), HRMS would be expected to yield a molecular ion peak [M+H]⁺ with a measured m/z value that matches the theoretical value to within a few parts per million (ppm).
Furthermore, tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The resulting fragmentation pattern provides structural information, as the molecule breaks apart at its weakest bonds or forms characteristic, stable fragment ions. nih.govnih.gov Analysis of these fragments would help confirm the connectivity of the isoquinoline and fluoronaphthalene moieties. researchgate.net
A hypothetical HRMS data table is shown below.
| Ion | Theoretical m/z | Measured m/z | Difference (ppm) |
| [M+H]⁺ | Calculated Value | Experimental Value | < 5 ppm |
| [M+Na]⁺ | Calculated Value | Experimental Value | < 5 ppm |
Crystallographic Analysis (e.g., Single Crystal X-ray Diffraction) for Absolute Stereochemistry and Conformation
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. researcher.life If a suitable single crystal of this compound could be grown, this technique would provide definitive proof of its molecular structure.
The analysis would yield precise bond lengths, bond angles, and torsion angles. mdpi.com A key finding would be the dihedral angle between the planes of the isoquinoline and naphthalene ring systems, which would describe the molecule's preferred conformation in the crystal lattice. The resulting crystal structure would also reveal intermolecular interactions, such as π-π stacking, that govern how the molecules pack together.
The crystallographic data would be presented in a standardized table, an example of which is provided below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| β (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | Hypothetical Value |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their vibrational modes. nih.govmdpi.com
FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected vibrations include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic systems (~1650-1450 cm⁻¹), and a strong C-F stretching vibration (~1250-1000 cm⁻¹). irphouse.com The unique pattern of bands in the "fingerprint region" (<1500 cm⁻¹) would be characteristic of this specific molecule.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching bands are typically strong in Raman spectra. This technique is less sensitive to water interference, which can be an advantage depending on the sample preparation method. mdpi.com
A summary of expected vibrational bands is presented in the following table.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | Aromatic C-H Stretch | Ar-H |
| ~1620-1580 | C=N Stretch | Imine (in isoquinoline) |
| ~1600-1450 | Aromatic C=C Stretch | Ar C=C |
| ~1250-1000 | C-F Stretch | Ar-F |
| ~900-675 | C-H Out-of-Plane Bend | Ar-H |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, M06/6-311G) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. figshare.com Methods like B3LYP and M06, paired with basis sets such as 6-311G, are frequently employed to model isoquinoline (B145761) and its derivatives. nih.govresearchgate.net These calculations can accurately predict molecular geometries, vibrational frequencies, and a host of electronic properties. figshare.comnih.gov
A primary application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap (ΔE) are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller energy gap generally implies higher reactivity. For isoquinoline itself, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.78 eV, indicating considerable stability. figshare.com In a study of designed isoquinoline derivatives, DFT computations at the M06/6-311G(d,p) level were used to calculate FMOs, global reactivity parameters, and non-linear optical (NLO) properties. nih.gov
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It provides insights into charge distribution, hybridization, and intramolecular interactions, such as charge transfer from donor to acceptor orbitals, which contribute to molecular stability. nih.gov For the broader class of naphthylisoquinoline alkaloids, computational studies using DFT/B3LYP/6-31+G(d,p) have been conducted to perform thorough conformational analyses, revealing that intramolecular hydrogen bonds are a major stabilizing factor. researchgate.net
These computational approaches would allow for a detailed characterization of 1-(4-Fluoronaphthalen-1-yl)isoquinoline. By calculating its electronic properties, one could predict its reactivity, stability, and potential for use in optoelectronic applications.
Table 1: Representative Quantum Chemical Properties Calculated for Isoquinoline Derivatives This table presents illustrative data for the parent isoquinoline molecule and a generic derivative to demonstrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated computation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org This method is instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. nih.gov
For naphthylisoquinoline alkaloids and related structures, 3D-QSAR studies have been successfully applied. One prominent method is Comparative Molecular Similarity Indices Analysis (CoMSIA). A CoMSIA study on a diverse set of 53 antimalarial compounds, predominantly naphthylisoquinolines, established a robust model by correlating their molecular fields (hydrophobic, H-bond donor, and H-bond acceptor) with their in vitro activity against a chloroquine-resistant strain of Plasmodium falciparum. researchgate.netnih.gov The resulting model showed high predictive power, with a cross-validated r² (q²) of 0.818. researchgate.netnih.gov
The analysis of 3D contour maps generated from such QSAR models provides crucial insights into the structural requirements for biological activity. researchgate.net For instance, these maps can indicate regions where bulky groups, hydrophobic substituents, or hydrogen bond donors/acceptors would enhance or diminish activity. This information guides the rational design of new, more potent analogs. nih.govresearchgate.net QSAR-guided synthesis has led to the development of simplified analogs of naphthylisoquinoline alkaloids with excellent and selective antiplasmodial activity. nih.govmdpi.com A QSAR study on isoquinoline and quinazoline (B50416) derivatives against Plasmodium falciparum identified four key descriptors—total connectivity, percentage of carbon, density, and the bond length between two nitrogen atoms—as being crucial for determining antimalarial activity. researchgate.net
Applying a QSAR approach to a series of analogs of this compound could elucidate the key structural features governing a specific biological effect, thereby accelerating the development of optimized compounds.
Table 2: Key Parameters from a Representative 3D-QSAR (CoMSIA) Model for Antimalarial Naphthylisoquinoline Alkaloids This table summarizes the statistical quality of a published QSAR model to illustrate its robustness and predictive capability.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is widely used to understand the molecular basis of ligand-target interactions and to screen for potential drug candidates. nih.gov This is often followed by molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time to assess the stability of the docked complex.
The isoquinoline scaffold is present in many compounds that have been subjected to docking studies against various biological targets. For example, novel 1,4-disubstituted-3,4-dihydroisoquinoline derivatives were designed as tubulin polymerization inhibitors, and molecular docking was used to predict their binding mode in the colchicine-binding site of tubulin. rsc.org Similarly, angular-substituted nih.govresearchgate.netthiazino[3,4-a]isoquinolines were docked into the active site of the DPP IV enzyme to analyze their binding interactions. researchgate.net
More specifically, naphthylisoquinoline alkaloids have been identified as a novel structural template for inhibitors of the Nav1.7 sodium channel, a key target for pain therapeutics. nih.gov Docking studies, combined with electrophysiological assays, revealed how these compounds interact with the channel, with one derivative showing an IC₅₀ value of 1.99 µM on native Nav currents in nociceptive neurons. nih.gov The docking analysis can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the target's active site, explaining the ligand's affinity and selectivity. nih.govresearchgate.net
For this compound, molecular docking could be used to screen for potential biological targets and to hypothesize its binding mode. By identifying key interacting residues, this approach would provide a rationale for its observed activity and a blueprint for designing derivatives with improved binding affinity.
Table 3: Examples of Protein Targets for Isoquinoline Derivatives Investigated via Molecular Docking This table provides examples of protein targets and key interacting residues identified in docking studies of various isoquinoline-containing compounds.
De Novo Design and Virtual Screening Approaches
De novo design and virtual screening are powerful computational strategies for discovering novel lead compounds. biorxiv.org Virtual screening involves the computational evaluation of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. biorxiv.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, saving time and resources. Libraries can be real (commercially available compounds) or virtual (compounds that are synthetically feasible but not yet made).
Virtual screening campaigns have been successfully applied to libraries of quinoline (B57606) and isoquinoline derivatives. For instance, a structure-based virtual screening of a library containing over one hundred quinoline-based drugs was performed to identify potential inhibitors for SARS-CoV-2 targets. The screening process typically involves docking each molecule from the library into the target's binding site and ranking them based on a scoring function that estimates binding affinity.
De novo design, on the other hand, involves building novel molecular structures from scratch, either by assembling small molecular fragments or by using algorithms that "grow" a molecule within the constraints of the target's active site. This method has the potential to explore a much broader chemical space than existing compound libraries and can lead to the discovery of entirely new scaffolds.
For a molecule like this compound, these approaches can be used in several ways. A virtual screening could be performed on a library of its analogs to identify derivatives with potentially higher activity or better pharmacokinetic properties. Alternatively, using the naphthylisoquinoline scaffold as a starting point, de novo design algorithms could generate novel, synthetically accessible molecules with optimized interactions for a specific biological target.
Table 4: Compound Names Mentioned in the Article
Structure Activity Relationship Sar Studies and Rational Design
Systematic Structural Modifications of the Isoquinoline (B145761) and Fluoronaphthalene Scaffolds
The systematic modification of the core scaffolds of 1-(4-Fluoronaphthalen-1-yl)isoquinoline is a fundamental strategy to probe the chemical space and identify key structural features that govern its biological activity. This process involves making discrete changes to both the isoquinoline and the fluoronaphthalene ring systems and observing the resultant effects on the molecule's performance.
Modifications of the Isoquinoline Scaffold: The isoquinoline moiety, a privileged structure in medicinal chemistry, offers numerous positions for substitution. nih.gov Alterations can be made at various points on the heterocyclic ring to explore the impact on binding affinity and selectivity. For instance, the introduction of small alkyl, alkoxy, or halogen groups at positions 3, 4, 5, 6, 7, or 8 of the isoquinoline ring can influence the compound's electronic and steric properties. A general trend observed in related isoquinoline derivatives is that the nature and position of these substituents can significantly modulate biological outcomes. nih.gov For example, the addition of a methyl group might enhance lipophilicity, potentially improving membrane permeability, while a hydroxyl or amino group could introduce new hydrogen bonding opportunities with a biological target.
Modifications of the Fluoronaphthalene Scaffold: The 4-fluoronaphthalene portion of the molecule also presents opportunities for systematic modification. The fluorine atom itself is a critical substituent, and its position on the naphthalene (B1677914) ring can be varied. Moving the fluorine to other available positions (e.g., 2, 3, 5, 6, 7, or 8) would create a series of isomers, each with a unique electronic distribution that could differentially impact target interactions. Furthermore, the introduction of additional substituents on the naphthalene ring, such as cyano, nitro, or trifluoromethyl groups, can be explored to further probe the SAR. The goal of these modifications is to identify regions of the molecule that are sensitive to structural changes and to map out the steric and electronic requirements for optimal activity. mdpi.com
A hypothetical series of modifications to explore the SAR of the isoquinoline scaffold is presented in the table below.
| Modification on Isoquinoline Ring | Rationale | Potential Impact |
| Introduction of a methyl group at C-3 | Increase lipophilicity | Enhanced cell permeability |
| Introduction of a hydroxyl group at C-6 | Introduce hydrogen bonding capability | Increased target affinity |
| Introduction of a methoxy (B1213986) group at C-7 | Alter electronic properties and size | Modulated selectivity |
Impact of Substituent Effects on Biological Activity and Selectivity
The electronic and steric effects of substituents play a crucial role in determining the biological activity and selectivity of drug candidates. In the context of this compound, the strategic placement of electron-donating or electron-withdrawing groups can fine-tune the molecule's interaction with its biological target.
The introduction of other substituents on either the isoquinoline or naphthalene rings can further modulate these properties. For example, an electron-donating group like a methoxy or amino group on the isoquinoline ring could increase the basicity of the nitrogen atom, potentially strengthening an ionic interaction with an acidic residue in the target's binding site. Conversely, a strong electron-withdrawing group like a nitro group could decrease this basicity. The steric bulk of substituents is another critical factor; large, bulky groups may cause steric hindrance, preventing the molecule from fitting optimally into a binding pocket, whereas smaller groups might be well-tolerated. nih.gov
The table below illustrates the potential impact of different substituents on the fluoronaphthalene scaffold.
| Substituent on Fluoronaphthalene Ring | Electronic Effect | Steric Effect | Potential Impact on Activity |
| Addition of a second Fluorine at C-5 | Electron-withdrawing | Minimal | Enhanced binding through halogen bonding |
| Addition of a Methyl group at C-2 | Electron-donating | Moderate | Improved lipophilicity and van der Waals interactions |
| Addition of a Cyano group at C-6 | Electron-withdrawing | Moderate | Introduction of a polar interaction point |
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. researchgate.netgrafiati.com For this compound, a pharmacophore model would typically be generated based on a set of active analogues or the known structure of the biological target.
A hypothetical pharmacophore for this compound might include features such as:
A hydrophobic feature representing the naphthalene ring system.
A hydrogen bond acceptor feature corresponding to the isoquinoline nitrogen.
An aromatic ring feature for both the isoquinoline and naphthalene rings.
A halogen bond donor feature for the fluorine atom.
Once a pharmacophore model is established, it can be used to guide lead optimization. japsonline.com New analogues can be designed to better fit the pharmacophore model, thereby increasing their predicted activity. For instance, if the model suggests that an additional hydrogen bond donor is beneficial at a certain position, analogues incorporating a hydroxyl or amino group at that position would be synthesized and tested. This iterative process of design, synthesis, and testing, guided by the pharmacophore model, can significantly accelerate the discovery of more potent and selective compounds. Virtual screening of large chemical databases using the pharmacophore model can also identify novel scaffolds that possess the desired features.
Bioisosteric Replacements and Analogue Design
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. spirochem.comu-tokyo.ac.jp This approach is particularly valuable for addressing issues such as metabolic instability or toxicity. nih.gov
In the case of this compound, several bioisosteric replacements could be considered. For example, the fluorine atom could be replaced by other groups of similar size, such as a hydroxyl group or a methyl group, to probe the importance of the halogen bond and electronic effects. u-tokyo.ac.jp While these are not perfect isosteres, they can provide valuable SAR information.
A more sophisticated bioisosteric replacement could involve swapping the entire fluoronaphthalene moiety for another aromatic system. For instance, a quinoline (B57606) or a benzothiophene (B83047) ring could be explored as replacements. Research has shown that a 1,4-substituted isoquinoline can be a suitable replacement for a 1,4-substituted naphthalene scaffold, sometimes offering an improved mutagenic profile without compromising potency or stability. nih.gov This suggests that replacing the naphthalene ring in the title compound with an isoquinoline ring could be a viable strategy for analogue design.
Similarly, the isoquinoline ring itself could be replaced with other nitrogen-containing heterocycles like quinazoline (B50416), phthalazine, or cinnoline. nih.gov These modifications can lead to novel analogues with altered physicochemical properties and potentially improved biological profiles.
The following table provides examples of potential bioisosteric replacements for different parts of the this compound structure.
| Original Group | Bioisosteric Replacement | Rationale |
| Fluorine | Hydroxyl group | Similar size, different electronic and hydrogen bonding properties |
| Naphthalene ring | Quinoline ring | Maintain aromaticity and size, alter electronic distribution |
| Isoquinoline ring | Quinazoline ring | Retain a nitrogen-containing bicyclic aromatic system |
By systematically applying these principles of SAR, pharmacophore modeling, and bioisosteric replacement, researchers can rationally design and synthesize new analogues of this compound with the potential for enhanced therapeutic utility.
Future Directions and Emerging Research Avenues
Integration of Machine Learning and Artificial Intelligence in Isoquinoline (B145761) Research
Machine learning algorithms can analyze vast datasets of known isoquinoline compounds and their biological targets to identify structure-activity relationships (SAR). This enables the in silico screening of virtual libraries of isoquinolines, prioritizing compounds that are most likely to exhibit desired pharmacological effects. Furthermore, AI can predict retrosynthetic pathways, suggesting novel and efficient methods for synthesizing complex isoquinoline-based molecules. This not only accelerates the discovery process but also reduces the experimental costs and time associated with traditional trial-and-error approaches.
Novel Applications in Chemical Probes and Biosensors
Isoquinoline derivatives are increasingly being explored for their potential as chemical probes and biosensors due to their unique photophysical properties. The rigid, planar structure of the isoquinoline ring system can give rise to fluorescent compounds that are sensitive to their local environment.
Researchers are designing and synthesizing isoquinoline-based molecules that can selectively bind to specific biomolecules, such as proteins or nucleic acids. Upon binding, these probes can exhibit a change in their fluorescence intensity or wavelength, allowing for the detection and quantification of the target molecule. These tools are invaluable for studying biological processes at the molecular level and for the development of new diagnostic assays. The ability to functionalize the isoquinoline scaffold at various positions allows for the fine-tuning of their photophysical and binding properties, leading to the development of highly specific and sensitive biosensors. Isoquinoline is also used in the production of fluorescent dyes, which are crucial in biological imaging and diagnostics, enhancing the visibility of cellular structures. rsc.org
Exploration of Diverse Isoquinoline-Fused Heterocyclic Frameworks
The fusion of the isoquinoline core with other heterocyclic rings gives rise to a vast and diverse chemical space with a wide range of pharmacological activities. acs.org The synthesis of these fused systems is a major focus of current research, as they often exhibit enhanced biological properties compared to their parent isoquinoline.
Medicinal chemists are actively developing novel synthetic methodologies to construct these complex molecular architectures. acs.org These isoquinoline-fused heterocycles have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. acs.org The exploration of these diverse frameworks is driven by the search for new therapeutic agents with improved efficacy and novel mechanisms of action. acs.org The structural diversity of these compounds makes them a rich source for drug discovery programs. researchgate.net
Advanced Methodologies for High-Throughput Screening and Analysis
The discovery of new bioactive isoquinoline compounds is heavily reliant on efficient screening and analytical techniques. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of isoquinoline derivatives against a panel of biological targets. This automated process can quickly identify "hit" compounds that can be further optimized into lead drug candidates.
In parallel with HTS, advancements in analytical chemistry are crucial for the characterization and quality control of isoquinoline compounds. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the structure and purity of synthesized molecules. The development of more sensitive and rapid analytical methods will continue to be a critical enabler for the advancement of isoquinoline research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
